2-(3-Bromopropoxy)isoindoline-1,3-dione CAS number and properties
2-(3-Bromopropoxy)isoindoline-1,3-dione CAS number and properties
An In-Depth Technical Guide to 2-(3-Bromopropoxy)isoindoline-1,3-dione
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-(3-Bromopropoxy)isoindoline-1,3-dione, a key intermediate in organic synthesis and drug discovery. We will delve into its fundamental properties, synthesis, potential applications, and critical safety protocols, offering insights grounded in established scientific principles.
Core Compound Identification and Properties
2-(3-Bromopropoxy)isoindoline-1,3-dione is a phthalimide derivative characterized by a bromopropoxy group attached to the nitrogen atom of the isoindoline-1,3-dione core. This structure makes it a valuable bifunctional reagent, enabling the introduction of a protected amino group via a flexible three-carbon ether linkage.
Physicochemical and Computational Data Summary
| Property | Value | Source |
| CAS Number | 5181-36-2 | [1] |
| Molecular Formula | C₁₁H₁₀BrNO₃ | [1] |
| Molecular Weight | 284.11 g/mol | [1] |
| Synonym(s) | 2-(3-Bromopropoxy)-1H-isoindole-1,3(2H)-dione | [1] |
| Topological Polar Surface Area (TPSA) | 46.61 Ų | [1] |
| LogP | 1.9992 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| Rotatable Bonds | 4 | [1] |
Synthesis and Mechanism
The synthesis of N-substituted phthalimides is a cornerstone of organic chemistry, often achieved through the Gabriel synthesis or its variations. For alkoxy-substituted phthalimides like the title compound, a common route involves the reaction of N-hydroxyphthalimide with a suitable dihalogenated alkane.
Proposed Synthetic Workflow
The synthesis of 2-(3-Bromopropoxy)isoindoline-1,3-dione can be logically approached by the nucleophilic substitution reaction between N-hydroxyphthalimide and 1,3-dibromopropane. The hydroxyl group of N-hydroxyphthalimide, made more nucleophilic by a base, attacks one of the electrophilic carbon atoms of 1,3-dibromopropane. The large excess of 1,3-dibromopropane is crucial to minimize the formation of the bis-substituted byproduct.
Detailed Experimental Protocol
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Step 1: Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve N-hydroxyphthalimide (1 equivalent) and a suitable base such as potassium carbonate (1.5 equivalents) in an anhydrous polar aprotic solvent like DMF.
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Step 2: Reaction Initiation: Add a significant excess of 1,3-dibromopropane (5-10 equivalents) to the stirred solution. The excess is critical to favor the desired monosubstitution.
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Step 3: Reaction Conditions: Heat the mixture to a moderate temperature (e.g., 60-80 °C) and stir for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting N-hydroxyphthalimide is consumed.
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Step 4: Product Isolation: After cooling to room temperature, pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate.
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Step 5: Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude residue is then purified by column chromatography on silica gel to yield the pure 2-(3-Bromopropoxy)isoindoline-1,3-dione.
Applications in Research and Drug Development
The isoindoline-1,3-dione (phthalimide) scaffold is a privileged structure in medicinal chemistry, found in drugs like Thalidomide and its analogs.[2] These compounds are known to exhibit a wide range of biological activities.
Role as a Synthetic Intermediate
The primary utility of 2-(3-Bromopropoxy)isoindoline-1,3-dione lies in its role as a versatile building block. The terminal bromine atom is susceptible to nucleophilic substitution, allowing for the attachment of this moiety to various molecular scaffolds. The phthalimide group serves as a stable protecting group for a primary amine, which can be later deprotected under mild conditions (e.g., using hydrazine) in the well-known Gabriel synthesis.
Potential in Anticancer Research
Phthalimide derivatives have been investigated as potential DNA intercalating agents, a mechanism central to the function of many cytotoxic anticancer drugs.[3][4] These planar ring systems can insert themselves between the base pairs of the DNA double helix, disrupting DNA replication and transcription, ultimately leading to apoptosis in cancer cells. While the title compound itself is not a primary therapeutic, it serves as a precursor for more complex molecules designed to enhance this intercalating ability and improve target specificity.
Neurodegenerative Disease Research
Derivatives of isoindoline-1,3-dione have also been explored as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[5] Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine in the brain, a key strategy in the palliative treatment of Alzheimer's disease. The synthesis of novel isoindoline-1,3-dione derivatives remains an active area of research for developing more potent and selective cholinesterase inhibitors.[5]
Safety, Handling, and Storage
As with any brominated organic compound and reactive intermediate, proper safety precautions are paramount when handling 2-(3-Bromopropoxy)isoindoline-1,3-dione.
Hazard Identification and Precautionary Measures
Based on safety data for similar compounds, the following hazards should be anticipated:
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Acute Toxicity: May be harmful if swallowed or inhaled.[6]
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Eye Damage: Can cause serious eye damage.[6]
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Sensitization: May cause an allergic skin reaction.[6]
Recommended Handling Procedures:
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[7][8]
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Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[7][8]
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Handling: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[7][8][9]
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Spills: In case of a spill, sweep up the solid material carefully, avoiding dust formation, and place it in a suitable, closed container for disposal.[8]
Storage:
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Keep the container tightly closed in a dry, cool, and well-ventilated place.[7] Store away from incompatible materials such as strong oxidizing agents.[9]
Conclusion
2-(3-Bromopropoxy)isoindoline-1,3-dione is a valuable and versatile chemical intermediate. Its defined structure, characterized by the CAS number 5181-36-2, provides a reliable starting point for multi-step syntheses.[1] The presence of both a reactive bromoalkyl chain and a protected amine function within the same molecule makes it a powerful tool for medicinal chemists and synthetic researchers aiming to develop novel therapeutics, particularly in the fields of oncology and neurodegenerative diseases. Adherence to strict safety protocols is essential to ensure its safe and effective use in the laboratory.
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SAFETY DATA SHEET. Thermo Fisher Scientific.
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Structure and route for the synthesis of isoindoline/isoindoline-1,3-dione. ResearchGate.
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Reported isoindoline-1,3-dione derivatives. ResearchGate.
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Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. MDPI.
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A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. PubMed Central.
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Indane-1,3-Dione: From Synthetic Strategies to Applications. MDPI.
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Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. MDPI.
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1H-Isoindole-1,3(2H)-dione, 2-(2-bromoethyl)-. NIST WebBook.
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